molecular formula C16H18N2O6S B11627891 ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11627891
M. Wt: 366.4 g/mol
InChI Key: DRBATOSLNKOIGJ-FMIVXFBMSA-N
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Description

ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is a complex organic compound that features a thiazolidinone ring, a furan ring, and a morpholine ring

Preparation Methods

The synthesis of ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan derivative with a thiazolidinone derivative in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and morpholine rings may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE can be compared with other thiazolidinone derivatives, such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Studied for their antimicrobial and anticancer activities.

    Furan derivatives: Known for their diverse biological activities.

    Morpholine derivatives: Used in various pharmaceutical applications.

The uniqueness of ETHYL 2-[(5E)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE lies in its combination of these three distinct rings, which may confer unique biological and chemical properties not found in other compounds.

Properties

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[(5E)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H18N2O6S/c1-2-23-14(19)10-18-15(20)12(25-16(18)21)9-11-3-4-13(24-11)17-5-7-22-8-6-17/h3-4,9H,2,5-8,10H2,1H3/b12-9+

InChI Key

DRBATOSLNKOIGJ-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/SC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=O

Origin of Product

United States

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